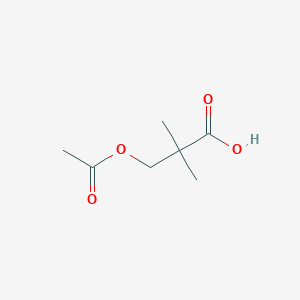
3-(Acetyloxy)-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-(Acetyloxy)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI) . Research indicates that derivatives of 3-(Acetyloxy)-2,2-dimethylpropanoic acid exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells. For instance, modifications of the compound have shown IC50 values ranging from 0.69 to 11 μM, which are competitive with established chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Case Study: Anticancer Activity
- Objective : To evaluate the anticancer properties of modified derivatives.
- Method : Synthesis of a series of compounds based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.
- Results : Several derivatives demonstrated potent inhibition of cancer cell proliferation, indicating potential for further development as anticancer agents .
Agricultural Applications
This compound has also been explored in agricultural contexts. It is part of the synthesis pathway for certain herbicides and plant growth regulators. Specifically, derivatives are being examined for their efficacy against various plant pathogens and pests.
Case Study: Herbicide Development
- Objective : To assess the herbicidal properties of isoxazolidinone derivatives derived from this compound.
- Method : Synthesis and testing of various derivatives in controlled agricultural settings.
- Results : Some derivatives exhibited effective herbicidal activity against target weeds, suggesting utility in crop protection strategies .
Biochemical Research Applications
In biochemical research, this compound serves as a valuable building block for synthesizing other biologically active molecules. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of complex organic compounds.
Case Study: Synthesis of Biologically Active Molecules
- Objective : To utilize this compound in synthesizing new biochemical agents.
- Method : Employing it as a precursor in multi-step organic synthesis processes.
- Results : The compound's reactivity has facilitated the development of novel compounds with potential therapeutic applications .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Potent HDACIs with IC50 values comparable to doxorubicin |
| Agriculture | Herbicides | Effective against target weeds |
| Biochemical Research | Synthesis of biologically active molecules | Facilitates development of novel therapeutic compounds |
Propriétés
Numéro CAS |
2843-16-5 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-acetyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H12O4/c1-5(8)11-4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10) |
Clé InChI |
MKSTVOHTVVVYHL-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C)(C)C(=O)O |
SMILES canonique |
CC(=O)OCC(C)(C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













